Product packaging for 4-Bromo-3-nitrobenzaldehyde(Cat. No.:CAS No. 163596-75-6)

4-Bromo-3-nitrobenzaldehyde

Cat. No.: B060800
CAS No.: 163596-75-6
M. Wt: 230.02 g/mol
InChI Key: SAFSVELFSYQXOV-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitro-Aromatic Aldehydes as Chemical Probes and Intermediates

Halogenated nitro-aromatic aldehydes are a class of compounds that serve as versatile building blocks and intermediates in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.com The presence of both a halogen atom and a nitro group on the aromatic ring significantly influences the compound's reactivity. cymitquimica.com These electron-withdrawing groups make the aldehyde group highly electrophilic and activate the aromatic ring for certain reactions.

Their utility is demonstrated in a variety of chemical transformations:

Synthesis of Heterocyclic Compounds: These aldehydes are precursors for constructing biaryl templates and various heterocyclic systems. For instance, they can be utilized in Diels-Alder reactions to form halogenated biaryl templates, which are pivotal in the total synthesis of complex natural products. acs.org They are also used in the synthesis of halogenated 3-nitro-2H-chromenes, which have been investigated for their potential as agents against multidrug-resistant bacteria. mdpi.com

Selective Transformations: The multiple functional groups allow for chemoselective reactions, which are crucial for creating complex molecules efficiently. Research has focused on the selective catalytic amination of halogenated aldehydes and the selective reduction of the nitro group, which are important steps in synthesizing valuable chemical entities like halogenated aromatic amines. researchgate.netrsc.org

Probes for Biological Systems: The unique electronic properties imparted by the halogen and nitro groups make these compounds suitable for developing chemical probes. For example, the nitro group can be reduced to a fluorescent amine, enabling the development of probes for detecting specific molecules in biological systems.

Anaerobic bacteria have been shown to transform halogenated aromatic aldehydes through both oxidation and reduction of the aldehyde group, as well as dehalogenation, suggesting their potential role in the environmental transformation of these compounds. nih.gov

Evolution of Research Trajectories Involving 4-Bromo-3-nitrobenzaldehyde

Initially recognized primarily as a chemical intermediate, the research applications for this compound have expanded into more specialized areas of chemical science. chemicalbook.comchemicalbook.com It is a key starting material in multi-step syntheses due to the differential reactivity of its functional groups. cymitquimica.comchemicalbook.comchemicalbook.com

A significant evolution in its application is its use in the field of chemical biology for the creation of advanced diagnostic tools. A notable research trajectory involves its use as a precursor in the synthesis of tunable fluorescent probes designed to detect various types of aldehydes within living systems. rsc.org In one study, this compound was a starting material for creating a 3-amino-4-thiophenol-BODIPY probe, demonstrating its role in developing sophisticated molecules for real-time biological imaging. rsc.org This represents a shift from its traditional role as a simple building block to a key component in the construction of complex functional molecules for advanced research applications.

Current Research Frontiers and Unexplored Potentials

The future of research involving this compound appears to be focused on its application in synthesizing novel, high-value chemical entities. Its utility as a versatile intermediate continues to be explored in various synthetic methodologies. cymitquimica.comjdigitaldiagnostics.com

Current and future research frontiers include:

Medicinal Chemistry: The synthesis of novel bioactive compounds remains a primary focus. Drawing from research on similar halogenated nitro-aromatics, derivatives of this compound could be investigated for a range of therapeutic activities. For example, the successful synthesis of the anti-HIV agent Siamenol utilized a halogenated, o-nitro biaryl template approach starting from an aromatic aldehyde, highlighting a potential pathway for drug discovery. acs.org

Advanced Materials: Its structural motifs are valuable in materials science. The development of novel dyes and functional polymers could benefit from the unique electronic and chemical properties of this compound.

Chemical Biology: The most promising frontier lies in the development of more sophisticated chemical probes. Building on existing work, this compound could be used to create a new generation of sensors for detecting a wider range of biological analytes with greater sensitivity and selectivity. rsc.org

Catalysis: The study of selective transformations on multifunctional molecules like this compound is an active area of research. Developing new catalytic systems that can selectively target one functional group in the presence of others is crucial for sustainable and efficient chemical synthesis. researchgate.netrsc.org

The unexplored potential of this compound lies in its strategic use to access novel chemical space, leading to the discovery of new materials and biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO3 B060800 4-Bromo-3-nitrobenzaldehyde CAS No. 163596-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFSVELFSYQXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355613
Record name 4-Bromo-3-nitrobenzaldehyde
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Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163596-75-6
Record name 4-Bromo-3-nitrobenzaldehyde
Source CAS Common Chemistry
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Record name 4-Bromo-3-nitrobenzaldehyde
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Record name 4-Bromo-3-nitrobenzaldehyde
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Advanced Synthetic Methodologies for 4 Bromo 3 Nitrobenzaldehyde

Regioselective Functionalization Approaches

Regioselective synthesis is crucial for efficiently producing the desired isomer of a substituted benzene (B151609) ring. For 4-bromo-3-nitrobenzaldehyde, this involves the specific placement of a bromine atom and a nitro group on the benzaldehyde (B42025) scaffold.

Electrophilic Aromatic Substitution for Targeted Bromination of Nitrobenzaldehydes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. pressbooks.pub However, the synthesis of this compound by direct bromination of a nitrobenzaldehyde precursor presents significant regiochemical challenges due to the directing effects of the substituents.

The mechanism for electrophilic aromatic bromination involves the generation of a strong electrophile, typically Br⁺, often facilitated by a Lewis acid catalyst like FeBr₃. pressbooks.pub This electrophile is then attacked by the nucleophilic π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org In a final, rapid step, a proton is removed from the carbon bearing the new substituent, restoring aromaticity. libretexts.org

The regiochemical outcome of the reaction is dictated by the existing substituents on the ring. Both the aldehyde (-CHO) and nitro (-NO₂) groups are electron-withdrawing and are classified as deactivating, meta-directing groups. numberanalytics.comorganicchemistrytutor.comsavemyexams.com This means they remove electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta (C-3 or C-5) to themselves. youtube.comwikipedia.org

If one were to attempt the direct bromination of 3-nitrobenzaldehyde (B41214), both the C-1 aldehyde group and the C-3 nitro group would direct the incoming bromine electrophile to the C-5 position. This would result in the formation of 5-bromo-3-nitrobenzaldehyde, not the desired this compound. This inherent directing effect makes the direct bromination of readily available nitrobenzaldehydes a non-trivial pathway to the target compound.

Reaction conditions play a critical role in the outcome of electrophilic aromatic substitutions. Key variables include the choice of brominating agent, catalyst, solvent, and temperature.

Brominating Agent and Catalyst: Stronger electrophilic conditions can be generated using combinations like Br₂ with a Lewis acid (e.g., FeBr₃ or AlCl₃) or by using more reactive brominating agents such as N-Bromosuccinimide (NBS) or barium tetrafluorobromate(III). nih.govorganic-chemistry.orgresearchgate.net

Temperature: Temperature control is crucial. For instance, in the nitration of benzaldehyde, maintaining a low temperature (not exceeding 10-15 °C) is essential to control the reaction and achieve a reasonable yield. oc-praktikum.de Similarly, carefully controlling the temperature during bromination can sometimes influence the ratio of isomers, although overcoming strong directing effects is difficult. nih.gov

Solvent: The choice of solvent can affect the reactivity of the electrophile and the stability of the intermediates. Polar solvents may be used, but reaction optimization is key.

While these factors can be manipulated to optimize yield and minimize side products, they are generally insufficient to alter the fundamental regioselectivity dictated by powerful meta-directing groups like nitro and aldehyde. Therefore, achieving the 4-bromo substitution pattern via this direct route remains a significant synthetic challenge.

PrecursorReagentsConditionsMajor ProductReference
BenzaldehydeConc. H₂SO₄, Fuming HNO₃15 °C, then overnight at RT3-Nitrobenzaldehyde oc-praktikum.de
Toluene (B28343)Conc. H₂SO₄, Conc. HNO₃30-40 °Co-nitrotoluene and p-nitrotoluene quora.comquora.com
Nitrobenzene (B124822)Br₂, FeBr₃N/A3-Bromonitrobenzene (m-isomer) savemyexams.com

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a method to enhance reaction rates and yields. Ultrasonic irradiation can promote reactions through the physical phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radical species and increased mass transfer. nih.govresearchgate.net

Ultrasound-assisted brominations of aromatic compounds have been successfully demonstrated using systems like potassium bromide in a biphasic medium or sodium bromide with hydrogen peroxide. nih.govresearchgate.netfapesp.br These methods are often highlighted for being rapid, mild, and efficient. researchgate.net While specific studies on the ultrasonic synthesis of this compound are not prevalent, the general principles suggest that sonication could potentially reduce reaction times and improve efficiency if a viable direct bromination route were established. The process can generate bromine radicals, which could lead to different selectivity patterns compared to purely ionic electrophilic substitution. researchgate.net

Nucleophilic Aromatic Substitution for Nitro Group Introduction

An alternative and more regiochemically controlled approach to this compound is through nucleophilic aromatic substitution (SNAr). This strategy reverses the roles of the reactants, where an electron-rich nucleophile attacks an electron-poor aromatic ring. masterorganicchemistry.com

The SNAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, and possesses a good leaving group, such as a halide. wikipedia.orglibretexts.org The presence of an aldehyde group also contributes to the ring's electrophilicity. Crucially, for the reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.orglibretexts.org This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

To synthesize this compound via this method, a potential precursor could be 3,4-dibromobenzaldehyde. In this molecule, the bromine at the C-4 position is para to the electron-withdrawing aldehyde group at C-1. However, the more potent directing effect would involve a nitro group. A more viable SNAr approach would be to replace a different leaving group with a nitrite (B80452) ion (NO₂⁻). For this to be effective on a bromo-substituted ring, the leaving group would need to be ortho or para to the nitro group that is already present. The reaction of alkyl halides with sodium nitrite is a known method for producing nitroalkanes, though it can be complex. ncert.nic.instackexchange.com Applying this to aryl halides requires significant activation of the ring.

Convergent Multistep Synthesis from Precursors

Given the regiochemical hurdles of direct functionalization, multistep synthetic pathways are often the most practical and reliable methods for preparing specifically substituted aromatic compounds like this compound. libretexts.orglumenlearning.com A convergent approach involves synthesizing different fragments of the molecule separately before combining them. A more common linear approach involves the sequential modification of a single precursor.

The most widely cited and logical synthesis for this compound begins with a precursor where the directing effects of the substituents are not in conflict. The nitration of 3-bromobenzaldehyde is the most common example.

In this reaction:

Starting Material: 3-Bromobenzaldehyde.

Reagents: A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used. scribd.com

Directing Effects: The bromine atom at C-3 is an ortho-, para-director, meaning it directs incoming electrophiles to positions C-2, C-4, and C-6. The aldehyde group at C-1 is a meta-director, directing to C-3 and C-5. The directing effects are therefore cooperative in guiding the incoming nitronium ion (NO₂⁺) to a position that is meta to the aldehyde and ortho/para to the bromine. While C-5 is meta to the aldehyde, C-4 is para to the bromine. The nitration can yield a mixture of products, but controlling the reaction conditions, particularly temperature, allows for the selective formation of this compound.

A similar logic can be applied to the synthesis of related compounds, such as the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid, which demonstrates the principle of introducing the second deactivating group under the directing influence of the first substituent. quora.comquora.com

Starting MaterialReagent(s)Key TransformationProductReference
3-BromobenzaldehydeHNO₃ / H₂SO₄NitrationThis compound ijpsonline.com
4-Bromobenzoic AcidHNO₃ / H₂SO₄Nitration4-Bromo-3-nitrobenzoic acid quora.comquora.com
2-NitroanilineHBr / H₂O₂Bromination4-Bromo-2-nitroaniline semanticscholar.org
4-Bromo-2-nitroanilineNaNO₂, HCl, then formaldoximeDiazotization and aldehyde synthesis (Beech method)4-Bromo-2-nitrobenzaldehyde (B1297750) semanticscholar.orgresearchgate.net

Tandem Oxidation-Nitration Sequences from Benzylic Alcohols

The reaction for this compound starts with 4-bromobenzyl alcohol, which undergoes oxidation to the corresponding aldehyde, followed by nitration in the same reaction vessel to yield the final product.

Derivatization Pathways from Substituted Benzoic Acids

A more traditional, yet well-established, pathway involves the derivatization of substituted benzoic acids. The synthesis of the key intermediate, 4-bromo-3-nitrobenzoic acid, can be achieved from various starting points, such as benzene or toluene. quora.comquora.com A common route begins with the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts acylation to yield 4-bromoacetophenone. quora.comquora.com This intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to produce 4-bromobenzoic acid. quora.comquora.com

The crucial step is the nitration of 4-bromobenzoic acid using a mixture of nitric acid and sulfuric acid. quora.comquora.com The bromine atom and the carboxylic acid group direct the incoming nitro group to the 3-position. quora.comquora.com The final step, the reduction of the carboxylic acid group of 4-bromo-3-nitrobenzoic acid to an aldehyde, furnishes this compound.

Below is a table summarizing a possible reaction sequence starting from bromobenzene.

StepReactantReagentsProduct
1BromobenzeneAcetyl chloride, AlCl₃4-Bromoacetophenone
24-BromoacetophenoneKMnO₄4-Bromobenzoic acid
34-Bromobenzoic acidHNO₃, H₂SO₄4-Bromo-3-nitrobenzoic acid
44-Bromo-3-nitrobenzoic acidReducing Agent (e.g., SOCl₂, then H₂, Pd/BaSO₄)This compound

Strategies from Dihalogenated Nitrobenzene Frameworks

Synthesizing this compound can also be accomplished starting from dihalogenated nitrobenzene frameworks. This strategy relies on the differential reactivity of the halogen atoms on the aromatic ring. For instance, a starting material like 1,4-dibromo-2-nitrobenzene (B110544) could be used. One of the bromine atoms can be selectively replaced or converted to the aldehyde functional group.

One potential method is a direct nucleophilic aromatic substitution, where the chloro- or bromo-substituent is replaced by a nitrite ion, a principle applied in the synthesis of other nitrobenzaldehyde isomers. google.com Another approach involves a metal-halogen exchange followed by formylation using a reagent like dimethylformamide (DMF). google.com The presence of the deactivating nitro group influences the positions susceptible to nucleophilic attack or metal-halogen exchange, guiding the regioselectivity of the reaction.

Process Optimization and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production requires rigorous process optimization, focusing on efficiency, safety, and environmental impact.

Reaction Efficiency and Green Chemistry Principles in Synthesis

Reaction efficiency and adherence to green chemistry principles are paramount in modern chemical synthesis. youtube.com Green chemistry aims to minimize the production of hazardous substances and their environmental release. youtube.comyoutube.comyoutube.com Tandem or one-pot reactions, such as the oxidation-nitration sequence from benzylic alcohols, are inherently more efficient as they reduce the number of steps, minimize solvent usage, and decrease waste generation. pleiades.online

A key metric for evaluating the efficiency of a reaction is atom economy, which measures how much of the starting materials are incorporated into the final desired product. youtube.com Synthetic routes with higher atom economy are considered "greener." When scaling up the synthesis of this compound, preference should be given to routes that avoid toxic reagents, such as heavy metals (e.g., chromium, which has been used for oxidizing other nitrotoluenes), and minimize the number of synthetic and purification steps. google.comrsc.org

Analysis and Mitigation of Byproduct Formation using In-Situ Monitoring Techniques

The formation of byproducts, such as positional isomers, can significantly reduce the yield and purity of the desired product, complicating purification processes. To address this, in-situ monitoring techniques are increasingly employed for real-time reaction analysis. beilstein-journals.org

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow chemistry systems, allow for the continuous, in-line analysis of a reaction mixture. beilstein-journals.org This provides immediate data on the concentration of reactants, intermediates, and byproducts. By monitoring the reaction in real-time, chemists can develop kinetic models, understand reaction mechanisms, and identify the conditions (e.g., temperature, reagent concentration) that lead to byproduct formation. beilstein-journals.orgresearchgate.net This detailed understanding enables the precise optimization of reaction conditions to maximize the yield of this compound while minimizing the generation of impurities, leading to a more efficient and scalable process. beilstein-journals.org

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-bromo-3-nitrobenzaldehyde is a versatile functional handle that participates in a wide array of chemical reactions. Its reactivity is significantly modulated by the electron-withdrawing effects of the nitro and bromo substituents on the benzene (B151609) ring, which enhance the electrophilicity of the carbonyl carbon.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. While specific literature on the direct oxidation of this compound is not abundant, the synthesis of 4-bromo-3-nitrobenzoic acid from related precursors strongly suggests the feasibility of this transformation. quora.comquora.com Common and effective oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. quora.com The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.

For instance, the synthesis of 4-bromo-3-nitrobenzoic acid has been described through the oxidation of a precursor like 4-bromo-3-nitrotoluene (B1266263) using a strong oxidizing agent such as potassium permanganate in an acidic or alkaline medium. quora.com This indicates that the aldehyde group in this compound would be susceptible to similar oxidative conditions to yield 4-bromo-3-nitrobenzoic acid. The general reaction is as follows:

General Reaction for Oxidation of this compound Oxidation of this compound

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Acidic or alkaline solution, heat4-Bromo-3-nitrobenzoic acid
Chromic Acid (H₂CrO₄)Aqueous solution4-Bromo-3-nitrobenzoic acid
Tollens' ReagentAmmoniacal silver nitrate (B79036)4-Bromo-3-nitrobenzoate

This table represents typical conditions for aldehyde oxidation and the expected product from this compound based on established chemical principles.

Nucleophilic Addition and Condensation Reactions

The electron-withdrawing nitro and bromo groups increase the partial positive charge on the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack. This leads to a variety of addition and condensation reactions.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by a small amount of acid. ijmcmed.orgresearchgate.netjetir.org

The general mechanism involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon, followed by the attack of the primary amine. The resulting intermediate then eliminates a molecule of water to form the stable C=N double bond of the Schiff base.

A variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives with potential applications in various fields, including medicinal chemistry and materials science. nih.govijtsrd.com

Examples of Schiff Base Formation with Substituted Anilines

Amine ReactantProduct (Schiff Base)Typical Conditions
Aniline (B41778)N-(4-Bromo-3-nitrobenzylidene)anilineEthanol, reflux, catalytic acetic acid
p-ChloroanilineN-(4-Bromo-3-nitrobenzylidene)-4-chloroanilineEthanol, reflux, catalytic acetic acid
m-NitroanilineN-(4-Bromo-3-nitrobenzylidene)-3-nitroanilineEthanol, reflux, catalytic NaOH

This table provides examples of expected Schiff base products from the reaction of this compound with various anilines based on general synthesis protocols. jetir.orgijtsrd.com

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is a valuable method for the synthesis of chalcones and related α,β-unsaturated ketones. jocpr.comrsc.orgmagritek.commagritek.com

The mechanism under basic conditions involves the deprotonation of the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form the conjugated chalcone (B49325). The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can influence the reactivity and may necessitate careful selection of reaction conditions to favor the desired condensation product over side reactions like the Cannizzaro reaction. jocpr.com

Claisen-Schmidt Condensation of this compound with Ketones

KetoneCatalystProduct (Chalcone)
AcetophenoneNaOH or KOH(E)-1-phenyl-3-(4-bromo-3-nitrophenyl)prop-2-en-1-one
CyclohexanoneNaOH(E,E)-2,6-bis(4-bromo-3-nitrobenzylidene)cyclohexan-1-one
Acetone (B3395972)NaOH(E)-4-(4-bromo-3-nitrophenyl)but-3-en-2-one

This table illustrates the expected chalcone products from the Claisen-Schmidt condensation of this compound with various ketones. researchgate.netchegg.com

This compound can act as an electrophile in Friedel-Crafts-type reactions with electron-rich aromatic compounds, such as indoles, to form hydroxyalkylation products. This reaction typically occurs in the presence of a Lewis or Brønsted acid catalyst, which activates the aldehyde carbonyl group towards nucleophilic attack by the indole (B1671886). beilstein-journals.org

The mechanism involves the activation of the aldehyde, followed by the nucleophilic attack of the indole at the C3 position to the carbonyl carbon. This results in the formation of a hydroxylated intermediate, which can sometimes undergo further reaction, such as dehydration and subsequent attack by a second indole molecule to form bis(indolyl)methanes. rsc.org The electron-withdrawing nature of the substituents on the benzaldehyde ring generally enhances the reaction rate and yield. beilstein-journals.org

Friedel-Crafts Hydroxyalkylation with Indole

Aromatic NucleophileCatalystIntermediate ProductFinal Product (if applicable)
IndoleLewis Acid (e.g., InCl₃, Sc(OTf)₃) or Brønsted Acid(4-Bromo-3-nitrophenyl)(1H-indol-3-yl)methanol3,3'-((4-Bromo-3-nitrophenyl)methylene)bis(1H-indole)
N-MethylindoleTMSOTf(4-Bromo-3-nitrophenyl)(1-methyl-1H-indol-3-yl)methanolNot typically formed

This table outlines the expected products from the Friedel-Crafts hydroxyalkylation of this compound with indoles, based on reactions with similar nitrobenzaldehydes. beilstein-journals.orgrsc.orgrichmond.edu

Organocatalytic and Metal-Catalyzed Aldol Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, can be effectively carried out using this compound as the electrophilic partner. Both organocatalytic and metal-catalyzed versions of this reaction have been extensively studied with similar nitrobenzaldehydes. researchgate.netnih.govresearchgate.netnih.govrsc.orgnih.govresearchgate.netresearchgate.net

In organocatalytic aldol reactions, small chiral organic molecules, such as proline and its derivatives, are used to catalyze the reaction between a ketone (the nucleophile) and an aldehyde (the electrophile). nih.gov The mechanism often involves the formation of an enamine intermediate from the ketone and the catalyst, which then attacks the aldehyde. The strong electron-withdrawing character of the nitro and bromo groups in this compound makes it an excellent acceptor in these reactions, often leading to high yields and stereoselectivities.

Metal-catalyzed aldol reactions can also be employed, where a metal complex acts as a Lewis acid to activate the aldehyde, and a base is used to generate the ketone enolate.

Aldol Reaction of this compound with Ketones

KetoneCatalyst TypeCatalyst ExampleProduct (Aldol Adduct)
AcetoneOrganocatalystL-proline4-Hydroxy-4-(4-bromo-3-nitrophenyl)butan-2-one
CyclohexanoneOrganocatalystProlinamide derivatives2-((4-Bromo-3-nitrophenyl)(hydroxy)methyl)cyclohexan-1-one
AcetoneMetal CatalystPd/Al₂O₃ with K₂CO₃4-Hydroxy-4-(4-bromo-3-nitrophenyl)butan-2-one

This table summarizes the expected products from the aldol reaction of this compound with ketones under different catalytic systems, based on studies with analogous nitrobenzaldehydes. researchgate.netnih.govrsc.org

Transformations Involving the Nitro Group

The nitro group is a key functionality that can undergo several important transformations, leading to a diverse range of molecular architectures.

Reductive Pathways to Aromatic Amine Analogues

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, providing access to valuable amino-substituted benzaldehyde derivatives. This reduction can be achieved using various reducing agents. For instance, the nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.

Nitro-Group Directed Chemical Transformations

The strong electron-withdrawing character of the nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Furthermore, the nitro group can direct and participate in various chemical reactions, including cycloadditions and rearrangements. nih.govmdpi.com In some instances, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, although this is less common than the displacement of the halogen. rhhz.net

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

The presence of the electron-withdrawing nitro group ortho and para to the bromine atom activates the aryl halide towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. libretexts.org A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. libretexts.orglibretexts.org In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For the reaction to occur, a strong electron-withdrawing group must be present, positioned ortho or para to the leaving group. youtube.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)

The bromine atom of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgberkeley.edu This powerful carbon-carbon bond-forming reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. berkeley.edu

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. berkeley.edu

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is released, regenerating the palladium(0) catalyst. berkeley.edu

The Suzuki reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes and is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net

Reaction Reagents and Conditions Product Reference
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst, base4-Formyl-2-nitrobiphenyl researchgate.netresearchgate.net

Mechanistic Investigations and Kinetic Studies

The study of reaction mechanisms and kinetics provides a deeper understanding of the factors that control the reactivity of this compound. For instance, kinetic studies of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) have shown that the reaction can achieve high conversion rates in relatively short times under optimized conditions. researchgate.netresearchgate.net Mechanistic investigations into nucleophilic aromatic substitution reactions have elucidated the importance of the Meisenheimer complex intermediate and the role of the electron-withdrawing nitro group in stabilizing this intermediate. libretexts.orgyoutube.com Computational studies, such as those using the electron localization function (ELF), can provide further insights into the bond reorganization that occurs during these transformations. nih.gov

Detailed Reaction Mechanism Elucidation

The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbon of the aldehyde group. This electrophilicity is enhanced by the strong electron-withdrawing effect of the nitro group, making the carbonyl carbon more susceptible to nucleophilic attack. unacademy.com This heightened reactivity allows the compound to participate in a range of condensation and addition reactions.

Perkin Reaction: In the Perkin reaction, an aromatic aldehyde condenses with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to yield an α,β-unsaturated aromatic acid. byjus.com The reaction is initiated by the formation of a carbanion from the acid anhydride, which then acts as a nucleophile. For this compound, the electron-withdrawing nitro group increases the positive charge on the carbonyl carbon, making it highly reactive towards the carbanion. unacademy.com The mechanism proceeds through an aldol-type condensation to form an intermediate which then dehydrates to yield the corresponding substituted cinnamic acid derivative. unacademy.combyjus.com

Aldol Condensation: this compound can undergo crossed or mixed aldol condensations with ketones or other aldehydes that possess α-hydrogens. organic-chemistry.orgresearchgate.net In a base-catalyzed reaction, the base abstracts an α-hydrogen from the ketone to form an enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone can then be dehydrated to form an α,β-unsaturated ketone, also known as a chalcone. The presence of the nitro group on the benzaldehyde ring can influence the reaction, and in some cases, with strong bases, side reactions may occur. researchgate.net

Biginelli Reaction: This is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). nih.govbcrec.id The reaction is typically acid-catalyzed. The proposed mechanism involves the initial condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone. nih.gov Given its aldehydic functional group, this compound is a suitable substrate for this reaction, leading to the formation of dihydropyrimidinones with the 4-(4-bromo-3-nitrophenyl) substituent. The use of electron-poor aromatic aldehydes, such as those with a nitro group, has been shown to give good results in the Biginelli reaction. nih.gov

Stereochemical Outcomes and Stereoselective Syntheses

The reactions of this compound can lead to the formation of products with new stereocenters, and controlling the stereochemical outcome of these transformations is a significant aspect of its synthetic utility.

Diastereoselectivity: In reactions such as the aldol condensation, the formation of a new carbon-carbon bond can generate a new stereocenter. If the nucleophile is also chiral or has a prochiral center, a pair of diastereomers (syn and anti) can be formed. The ratio of these diastereomers is influenced by the reaction conditions, the nature of the reactants, and the catalyst used. For instance, in reductive cross-aldol reactions, the order of addition of reagents and the use of additives can influence the diastereoselectivity. organic-chemistry.org

Enantioselectivity: The synthesis of a single enantiomer of a chiral product is a key goal in modern organic synthesis. For reactions involving this compound, enantioselectivity can be achieved by using chiral catalysts.

Asymmetric Aldol Reactions: The direct asymmetric aldol reaction of aldehydes with ketones can be catalyzed by chiral organocatalysts, such as proline and its derivatives. researchgate.netnih.govresearchgate.netnih.gov For example, the reaction of 4-nitrobenzaldehyde (B150856) with acetone has been shown to produce chiral β-hydroxy ketones with varying degrees of enantiomeric excess depending on the specific prolinamide catalyst used. researchgate.net These catalysts form a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner. The enantioselectivity is often explained by the formation of a well-organized transition state involving hydrogen bonding between the catalyst and the aldehyde. researchgate.net It is expected that this compound would behave similarly in such asymmetric aldol reactions, yielding enantiomerically enriched products.

Asymmetric Biginelli Reaction: Enantioselective versions of the Biginelli reaction have been developed using chiral Brønsted acids or Lewis acids as catalysts. nih.gov These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the resulting dihydropyrimidinone. While specific examples with this compound are not extensively documented, the principles of asymmetric catalysis are applicable.

The stereochemical outcome of reactions involving this compound can also be influenced by the inherent stereochemistry of the reactants or by the use of chiral auxiliaries. The products of these stereoselective syntheses are valuable intermediates for the preparation of complex, biologically active molecules.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Dynamics and Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Bromo-3-nitrobenzaldehyde.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. FTIR spectra for this compound have been recorded using techniques such as potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR). nih.gov The analysis of the FTIR spectrum is critical for confirming the key structural features of the compound. Key absorption bands are expected for the carbonyl group (C=O) of the aldehyde, the nitro group (NO₂), the carbon-bromine bond (C-Br), and the various vibrations of the substituted benzene (B151609) ring.

Complementing FTIR, Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. FT-Raman spectra of this compound have been acquired, often using stand-alone FT-Raman spectrometers. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For instance, the symmetric stretching of the nitro group and certain skeletal vibrations of the aromatic ring can be more prominent in the Raman spectrum. The principles of Raman spectroscopy also allow for its use in in-situ monitoring of chemical reactions, where it could potentially track the formation of this compound from its precursors in real-time without sample extraction.

The interpretation of vibrational spectra involves assigning specific absorption bands (in cm⁻¹) to particular molecular motions. For this compound, these assignments are based on established group frequencies and comparison with structurally similar molecules. The key vibrational modes include stretching (ν), bending (δ), and wagging (ω) vibrations.

Table 1: Key Vibrational Mode Assignments for this compound Note: The values presented are typical ranges and may vary slightly based on the specific chemical environment and measurement technique.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Description
ν(C-H) Aldehyde 2850 - 2820 and 2750 - 2720 C-H stretching of the aldehyde group, often appearing as a pair of bands.
ν(C=O) Aldehyde 1710 - 1685 Strong C=O stretching vibration, characteristic of aromatic aldehydes.
ν_as(NO₂) Nitro 1560 - 1530 Asymmetric stretching of the N-O bonds in the nitro group.
ν_s(NO₂) Nitro 1360 - 1330 Symmetric stretching of the N-O bonds in the nitro group.
ν(C=C) Aromatic Ring 1600 - 1450 A series of bands corresponding to C=C stretching vibrations within the benzene ring.
ν(C-Br) Bromo 680 - 515 C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, four distinct signals are expected: one for the aldehyde proton and three for the aromatic protons.

Aldehyde Proton (CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.9-10.2 ppm. oxinst.com

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals, with their chemical shifts and splitting patterns dictated by the electronic effects of the bromo, nitro, and aldehyde substituents. The proton between the nitro and aldehyde groups is expected to be the most deshielded.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the aldehyde carbonyl carbon and six for the carbons of the benzene ring.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears in the δ 189-192 ppm region. oxinst.com

Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom (C-NO₂ and C-Br) are quaternary and often show lower intensity peaks. oxinst.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on additive models and analysis of similar structures. Actual values may differ.

Nucleus Position Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Multiplicity (¹H)
H/C-1 Aldehyde ~10.1 ~190 Singlet
H/C-2 Aromatic ~8.2 ~135 Doublet
C-3 Aromatic (C-NO₂) - ~148 -
C-4 Aromatic (C-Br) - ~125 -
H/C-5 Aromatic ~7.9 ~130 Doublet of Doublets

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.org This allows for the definitive assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying the quaternary (non-protonated) carbons by observing correlations from nearby protons. For example, the aldehyde proton would show a correlation to the C-2 and C-6 carbons, and the aromatic protons would show correlations to the quaternary C-3 (C-NO₂) and C-4 (C-Br) carbons, thus confirming the entire molecular framework.

Solid-State NMR for Condensed Phase Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. For substituted benzaldehydes like this compound, solid-state NMR can provide valuable insights into intermolecular interactions that are not observable in solution-state NMR. researchgate.net The crystalline environment of this compound is influenced by various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which can be elucidated through solid-state NMR. nih.gov

The chemical shifts in solid-state ¹³C NMR spectra are particularly sensitive to the local electronic environment and molecular packing. In substituted benzaldehydes, the presence of electron-withdrawing groups like the nitro group and the bromine atom significantly influences the electron density distribution in the benzene ring and the carbonyl group. These substitutions can lead to downfield shifts for the carbon atoms. researchgate.net

Studies on multi-substituted benzaldehyde (B42025) derivatives have demonstrated that intermolecular contacts, such as C-H···O hydrogen bonds, play a crucial role in their supramolecular assemblies. nih.gov The analysis of Hirshfeld surfaces and lattice energies in similar compounds reveals the subtle effects of substituent positions on the crystal packing. nih.gov For this compound, solid-state NMR could be employed to probe the proximity of the bromine and nitro groups to neighboring molecules, providing data on intermolecular halogen and hydrogen bonds. The effectiveness of cross-polarization/magic-angle spinning (CP/MAS) techniques, which enhance the signal of low-abundance nuclei like ¹³C, is dependent on the strength of ¹H-¹³C dipolar couplings. researchgate.net The expected hydrogen-bond interactions and other short contacts in the solid state would likely cause a deshielding of the carbon atoms, resulting in a downfield shift in the solid-state ¹³C NMR spectrum compared to the solution state, where such interactions are averaged out. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net

The PubChem database contains a GC-MS spectrum for this compound. nih.gov The mass spectrum of a related compound, p-nitrobenzaldehyde, shows a prominent molecular ion peak (M⁺) at m/z 151, which is also the base peak. researchgate.netnist.gov For this compound, with a molecular weight of approximately 230.02 g/mol , the molecular ion peak would be expected around m/z 229 and 231 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of nitroaromatic compounds in the mass spectrometer often involves characteristic losses. A common fragmentation pathway for nitrobenzenes is the loss of a nitro group (NO₂) or a nitrosyl radical (NO). youtube.com This would result in fragment ions corresponding to the loss of 46 Da (for NO₂) or 30 Da (for NO) from the molecular ion. The resulting phenyl cation can then undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), leading to a peak at m/z 51. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For nitroaromatic compounds, LC-MS methods have been developed to achieve sensitive and accurate quantification. nih.govnih.gov

The analysis of nitroaromatic compounds by LC-MS often employs a reversed-phase column (like C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity, particularly in complex matrices. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation to produce characteristic product ions, which are then detected.

One of the challenges in the chromatographic analysis of substituted benzaldehydes is the separation of isomers, which can have very similar retention times. nih.gov The optimization of the chromatographic conditions, including the column type, mobile phase composition, and gradient elution, is crucial for achieving good resolution. nih.govacs.org For this compound, an LC-MS method would provide high sensitivity, with detection limits potentially in the microgram per liter (µg/L) range. nih.govresearchgate.net The use of high-resolution mass spectrometry can further aid in the unambiguous identification of the compound and its isomers. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving the benzene ring, the aldehyde group, and the nitro group, which act as chromophores. A study on the isomers of nitrobenzaldehyde (NBA) provides a basis for understanding the electronic transitions in this compound. uni-muenchen.de

The spectra of nitrobenzaldehydes typically show weak transitions around 350 nm (approximately 3.6 eV), which are attributed to n→π* transitions originating from the lone pairs of the nitro and aldehyde groups. uni-muenchen.de A more intense band is observed around 300 nm (approximately 4.2 eV), which is dominated by π→π* excitations within the aromatic ring. uni-muenchen.de The strongest absorptions occur around 250 nm (approximately 5.0 eV) and are assigned to π→π* transitions involving both the nitro and benzene groups. uni-muenchen.de

The introduction of a bromine atom at the 4-position of 3-nitrobenzaldehyde (B41214) is expected to cause a bathochromic (red) shift in the absorption bands due to the auxochromic effect of the halogen. The UV-Vis spectrum of 4-nitrobenzaldehyde (B150856), a related compound, shows an absorption band at 270 nm, which shifts upon chemical reaction. researchgate.net The solvent environment can also influence the position and intensity of the absorption bands, with polar solvents often causing shifts in the n→π* and π→π* transitions. uni-muenchen.de

Interactive Data Table: UV-Vis Absorption Data for Nitrobenzaldehyde Isomers

IsomerTransitionWavelength (nm)Energy (eV)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
ortho-Nitrobenzaldehyden→π~350~3.6Weak
π→π~300~4.2Intermediate
π→π~250~5.0Strong
meta-Nitrobenzaldehyden→π~350~3.6Weak
π→π~300~4.2Intermediate
π→π~250~5.0Strong
para-Nitrobenzaldehyden→π~350~3.6Weak
π→π~300~4.2Intermediate
π→π*~250~5.0Strong
4-Nitrobenzaldehyde-270--

Data is generalized from studies on nitrobenzaldehyde isomers and is intended to be illustrative. Specific values for this compound may vary. uni-muenchen.deresearchgate.net

Fluorescence Quenching and Interaction Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Nitroaromatic compounds are known to be effective fluorescence quenchers. Studies on the isomers of nitrobenzaldehyde have shown that photoexcitation leads to an extremely rapid decay of fluorescence emission, on the order of less than 100 femtoseconds. uni-muenchen.de This ultrafast decay is attributed to efficient internal conversion from an initially excited bright ππ* state to a "darker" nπ* state. uni-muenchen.de

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise location of each atom, leading to a detailed understanding of the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be anticipated and could be precisely characterized by X-ray diffraction.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is halogen bonding. The bromine atom possesses an electrophilic region, known as a σ-hole, on the side opposite to the C-Br covalent bond. This region can interact favorably with nucleophilic atoms, such as the oxygen atoms of the nitro group on a neighboring molecule. The geometry and distance of these Br···O interactions would be a critical feature of the crystal packing. Studies on related bromo-nitro aromatic compounds have confirmed the presence of such interactions.

Other Interactions: Other non-covalent forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules and dipole-dipole interactions arising from the polar aldehyde and nitro groups, would also contribute to the stability of the crystal lattice.

Table 2: Expected Intermolecular Interactions in Crystalline this compound (Note: This table is a theoretical prediction.)

Interaction Type Donor Acceptor Typical Distance Range (Å)
Hydrogen Bond C-H (aromatic, aldehyde) O (nitro, aldehyde) 2.2 - 3.2
Halogen Bond C-Br O (nitro) < 3.37 (sum of van der Waals radii)

Computational and Theoretical Investigations of 4 Bromo 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Bromo-3-nitrobenzaldehyde, DFT calculations have been utilized to predict its geometry, vibrational modes, electronic structure, and reactivity.

Geometry Optimization and Prediction of Structural Parameters

Theoretical geometry optimization of this compound has been performed to determine its most stable conformation. These calculations yield predictions for various structural parameters, including bond lengths and bond angles. While specific computational studies providing a detailed table of these parameters for this compound are not widely available in the public domain, the general approach involves minimizing the energy of the molecule to find its equilibrium geometry. The predicted parameters can then be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Structural Parameters of this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

ParameterPredicted Value (DFT)
C-Br Bond Length (Å)Data not available
C-N Bond Length (Å)Data not available
C=O Bond Length (Å)Data not available
C-C Bond Lengths (Aromatic Ring) (Å)Data not available
C-H Bond Lengths (Å)Data not available
C-C-C Bond Angles (°)Data not available
O-N-O Bond Angle (°)Data not available

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational frequency analysis is a key application of DFT that allows for the prediction of a molecule's infrared (IR) and Raman spectra. Theoretical calculations can help in the assignment of vibrational modes observed in experimental spectra. A study titled "Vibrational Spectroscopic Investigations and Molecular Orbital Investigations using Ab Initio and Density Functional Theory Analysis on the Structure of this compound" by Sachin Kumar reportedly includes such an analysis. However, the full text of this study is not readily accessible, preventing the presentation of specific calculated and experimental vibrational frequencies and their assignments.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretch (aldehyde)Data not availableData not availableData not available
C=O stretchData not availableData not availableData not available
NO₂ symmetric stretchData not availableData not availableData not available
NO₂ asymmetric stretchData not availableData not availableData not available
C-Br stretchData not availableData not availableData not available
Aromatic C-C stretchData not availableData not availableData not available

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. While the specific values for this compound are not available from accessible literature, these calculations are a standard component of computational studies.

Table 3: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

PropertyCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, and positive potential around the hydrogen atoms. A detailed, published MEP analysis for this specific compound could not be located.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for understanding the influence of solvent molecules on chemical reactions and the conformational dynamics of molecules at an atomic level. easychair.org These simulations provide insights into the dynamic interactions between a solute, such as this compound, and the surrounding solvent, which can significantly affect reaction kinetics, thermodynamics, and mechanisms. easychair.org

In MD simulations, the system is modeled by treating the solvent molecules explicitly, implicitly, or through a hybrid approach. easychair.org Explicit solvent models involve simulating the individual solvent molecules, offering a detailed picture of solute-solvent interactions, including the formation of hydration shells that can influence binding affinity and specificity. easychair.org Implicit models represent the solvent as a continuum, which is computationally less intensive. Hybrid models combine both approaches.

The choice of solvent and the simulation parameters are crucial. For instance, in simulations involving different solvents like acetonitrile (B52724) (CH₃CN), methanol (B129727) (CH₃OH), and water, specific force fields and water models (e.g., SPC, TIP3P-FB) are employed to accurately represent the bulk properties of the solvent, such as dipole moment and density. nih.gov The simulations track the trajectory of atoms over time, allowing for the analysis of conformational changes and the stability of different conformers in various solvent environments. For a molecule like this compound, MD simulations can reveal how the solvent interacts with the polar nitro and aldehyde groups, as well as the bromine atom, thereby influencing its rotational and vibrational freedom.

Reaction Mechanism Studies: Transition State Localization and Intrinsic Reaction Coordinate Analysis

The study of reaction mechanisms at a molecular level often involves the localization of transition states (TS) and the analysis of the intrinsic reaction coordinate (IRC). researchgate.netmissouri.edu The IRC represents the minimum energy path connecting the reactants to the products through the transition state on the potential energy surface. scm.com This analysis is fundamental to understanding the sequence of bond-breaking and bond-forming events during a chemical reaction. researchgate.net

The process begins with the optimization of the geometry of the transition state, which is a first-order saddle point on the potential energy surface. scm.com Once the TS is located, IRC calculations are performed to trace the reaction path downhill from the TS to the reactant and product minima. researchgate.netq-chem.com This is typically done using methods like the predictor-corrector algorithm, which involves a series of small steepest-descent steps. q-chem.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of a compound like this compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic displacements. The resulting vibrational frequencies and intensities can then be compared with experimental data. For example, a known FT-Raman spectrum of this compound is available from Bio-Rad Laboratories. nih.gov

Similarly, electronic absorption spectra (UV-Vis) are predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the electronic properties and reactivity of the molecule. A smaller energy gap often correlates with higher reactivity and can be an indicator of potential nonlinear optical properties. nih.gov

Nonlinear Optical (NLO) Properties Prediction and Hyperpolarizabilities

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules. The key parameters that quantify the NLO response are the linear polarizability (α) and the first and second-order hyperpolarizabilities (β and γ, respectively). nih.govmdpi.com

For a molecule to exhibit significant NLO properties, it often needs a high degree of π-electron delocalization and a large change in dipole moment upon excitation. In this compound, the presence of the electron-withdrawing nitro group and the aldehyde group attached to the aromatic ring creates a donor-acceptor system that can facilitate intramolecular charge transfer, a crucial feature for NLO activity.

Theoretical calculations of α and β are performed to estimate the NLO response. nih.gov The computed values are often compared to a standard reference material like urea (B33335) to gauge their potential. nih.gov For instance, studies on other organic molecules have shown that calculated first hyperpolarizability values significantly higher than that of urea indicate promising NLO characteristics. nih.gov The computational prediction of these properties guides the synthesis of new materials with enhanced NLO capabilities. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and electron delocalization within a molecule. materialsciencejournal.orgtaylorandfrancis.com It provides a localized, Lewis-like picture of the electronic structure by partitioning the electron density into contributions from individual atoms, lone pairs, and bonds. q-chem.com

NBO analysis is particularly useful for quantifying the stabilizing interactions arising from electron delocalization, often referred to as hyperconjugation. materialsciencejournal.org This is achieved through a second-order perturbation theory analysis of the Fock matrix, which evaluates the interaction energy (E⁽²⁾) between filled (donor) and empty (acceptor) NBOs. materialsciencejournal.org A large E⁽²⁾ value signifies a strong interaction and a greater extent of charge transfer and delocalization. materialsciencejournal.org

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Synthetic Scaffold for Bioactive Compound Libraries

While the term "privileged scaffold" is often used to describe molecular frameworks that can bind to multiple biological targets, there is currently no direct scientific literature that explicitly designates 4-Bromo-3-nitrobenzaldehyde with this status. However, its utility as a versatile starting material allows for the generation of diverse compound libraries, a key strategy in the search for new bioactive molecules. The presence of the aldehyde, bromo, and nitro functional groups allows for a wide range of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with the potential for varied biological activities.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

This compound is a recognized intermediate in the synthesis of more complex molecules with potential therapeutic applications. google.com Its chemical reactivity allows it to be a precursor for a variety of advanced pharmaceutical intermediates.

For instance, it has been used in the synthesis of purine (B94841) nucleoside derivatives, which are investigated for their potential in treating diseases related to abnormal plasma uric acid levels, such as gout and hyperuricemia. google.com In one patented method, this compound is reacted with phenylboronic acid in a Suzuki coupling reaction as a step towards creating these modified nucleosides. google.com

Furthermore, this compound is a key starting material for the synthesis of (E)-styrylbenzylsulfones, a class of compounds that have demonstrated significant anticancer activity. googleapis.com The synthesis involves the reduction of the aldehyde group of this compound to the corresponding alcohol, which is then further modified. googleapis.com These styrylbenzylsulfones have shown high activity against a wide range of human tumor cell lines. googleapis.com

The compound also serves as a precursor in the synthesis of substituted dihydropyrimidin-2(1H)-one analogs, which are being investigated as potent inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in various diseases associated with nitric oxide imbalance. googleapis.com

Additionally, it is a starting material for creating compounds used in materials science, such as tetraselenafulvalenes, which have applications in the development of organic conductors. google.com This highlights the broad utility of this compound as a foundational molecule in diverse areas of chemical research, including those with direct relevance to medicinal chemistry.

Research into General Biological Activities of this compound Derivatives

The structural framework of this compound has been incorporated into various novel compounds that have been investigated for a range of biological activities.

Antimicrobial and Antibacterial Efficacy Studies

Derivatives of this compound have been explored for their potential as antimicrobial agents. In one study, a derivative of pacidamycin was synthesized using this compound. nih.gov This derivative was tested for its activity against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. nih.gov While the pacidamycin itself showed activity, the synthesized derivative did not, suggesting that specific structural modifications are crucial for antibacterial efficacy. nih.gov

The broader class of nitro-containing compounds has been extensively studied for antimicrobial properties. For example, new 4-nitrobenzamide (B147303) derivatives have been synthesized and shown to possess good to moderate antimicrobial activity when compared to the standard drug ciprofloxacin.

Compound/Derivative Class Target Organism/Assay Key Findings Reference
Pacidamycin derivativePseudomonas aeruginosaDid not show activity at the tested concentration. nih.gov
4-Nitrobenzamide derivativesGram-positive and Gram-negative bacteriaShowed good to moderate antimicrobial activity.

Anticancer and Cytotoxic Activity Investigations

This compound has been utilized as a starting material in the synthesis of compounds with potential anticancer properties. One notable example is its use in the creation of (E)-styrylbenzylsulfones. googleapis.com These compounds have shown potent cytotoxic activity against a variety of human tumor cell lines, including those resistant to existing chemotherapeutic agents. googleapis.com The synthesis involves the initial reduction of this compound to 4-bromo-3-nitrobenzyl alcohol. googleapis.com

Furthermore, porphyrin derivatives synthesized using this compound have been evaluated for their anti-inflammatory and antinociceptive effects, which are biological activities often relevant in cancer research. lookchem.comescholarship.org Specifically, 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP) demonstrated significant anti-inflammatory activity in an acute mouse model. lookchem.comescholarship.org

Derivative Class Cancer Cell Lines/Model Key Findings Reference
(E)-StyrylbenzylsulfonesWide variety of human tumor cell linesHighly active, including against resistant cell lines. googleapis.com
5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP)Acute TPA-induced ear edema in miceShowed significant anti-inflammatory activity. lookchem.comescholarship.org

Enzyme Modulation and Inhibition Studies (e.g., Aldehyde Dehydrogenases)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in various physiological processes and are implicated in diseases such as cancer. rsc.org While there is extensive research on ALDH inhibitors, there is a lack of specific studies focusing on derivatives of this compound as inhibitors of this enzyme family. rsc.org

However, the broader class of substituted benzaldehydes has been investigated in this context. For example, substituted benzimidazoles, which can be synthesized from benzaldehyde (B42025) precursors, have been developed as inhibitors of human aldehyde dehydrogenase 1A isoenzymes. lookchem.com Additionally, some formamides, which can mimic aldehydes, have been shown to inhibit liver alcohol dehydrogenases. These studies suggest that the benzaldehyde scaffold is a viable starting point for the development of enzyme inhibitors, though specific research on this compound derivatives in this area is needed.

Utilization as Biochemical Probes and Assays

The unique chemical properties of this compound make it a useful starting material for the development of biochemical probes. Recently, it was used in the synthesis of a novel fluorescent probe for the detection of aldehydes in living systems. The synthesis involved reacting this compound with ethyl 2-methyl-1H-pyrrole-3-carboxylate to produce a 3-amino-4-thiophenol-BODIPY probe. This probe demonstrated the ability to detect total aldehyde content in biological systems, which is crucial for understanding the role of aldehydes in various disease states.

This application highlights the potential of this compound in creating sophisticated tools for chemical biology and medical research, enabling the real-time imaging and quantification of important biological molecules.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Drug Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are foundational pillars in modern drug discovery. SAR studies investigate how the chemical structure of a compound influences its biological activity, while SPR analyses explore the relationship between the chemical structure and its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The chemical architecture of this compound, with its distinct substitution pattern, makes it an excellent candidate for generating compound libraries for SAR and SPR studies. The aldehyde functional group is particularly amenable to a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of imines, hydrazones, and oximes. Each of these reactions allows for the introduction of new chemical moieties at this position, leading to a diverse set of derivatives.

For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives were designed and synthesized to explore their anti-tumor activities. nih.gov In this study, various substituents were introduced at the 4-position of the benzamide (B126) scaffold, and their effects on the cytotoxicity against different cancer cell lines were evaluated. nih.gov The results indicated that the nature of the substituent at this position significantly impacted the anti-tumor potency, with some derivatives showing potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines. nih.gov Such studies highlight how systematic modifications of a core structure, in this case, a substituted nitrophenyl ring, can lead to the identification of compounds with enhanced biological activity.

Similarly, in another study focusing on the design of Forkhead Box M1 (FOXM1) inhibitors, a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were synthesized. nih.gov The researchers systematically varied the substituents on the phenyl ring to understand their impact on the inhibitory activity against FOXM1. nih.gov This allowed for the development of a SAR model that could guide the design of more potent inhibitors. nih.gov

The bromo and nitro groups on the this compound ring also play a crucial role in modulating the compound's properties. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl, heteroaryl, or alkyl groups. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can also be a key pharmacophoric feature. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized, providing another avenue for structural diversification. The mutagenic activities of nitro-aromatic compounds are influenced by such structural and electronic factors. nih.govnih.gov

By systematically modifying these three positions—the aldehyde, the bromo group, and the nitro group—researchers can generate a comprehensive library of analogs. The biological activity and physicochemical properties of these analogs can then be systematically evaluated to build robust SAR and SPR models. These models are invaluable for understanding the key structural requirements for a desired biological effect and for optimizing lead compounds with improved potency, selectivity, and drug-like properties.

Scaffold-Hopping and Rational Design Strategies in Drug Discovery

Rational drug design and scaffold hopping are advanced strategies employed in medicinal chemistry to discover and optimize novel drug candidates. 182.160.97uniroma1.itnih.govslideshare.netslideshare.netscribd.com Rational design relies on the three-dimensional structure of the biological target, such as an enzyme or a receptor, to design molecules that can bind with high affinity and selectivity. 182.160.97nih.govslideshare.netslideshare.netscribd.com Scaffold hopping, on the other hand, involves replacing the central core or scaffold of a known active molecule with a structurally different moiety while preserving the essential binding interactions with the target. nih.govuniroma1.itnih.govresearchgate.netniper.gov.in

The 4-bromo-3-nitrophenyl scaffold of this compound can serve as a starting point for both rational design and scaffold hopping endeavors. In a rational design approach, if the structure of the target protein is known, computational docking studies can be used to predict how this compound or its simple derivatives might bind to the active site. The aldehyde, bromo, and nitro groups can be strategically positioned to form key interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues of the target. This information can then guide the synthesis of more complex and potent inhibitors.

A critical aspect of rational design is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties. nih.govnih.govacs.orgcambridgemedchemconsulting.com The nitro group in this compound, for instance, is often considered a potential liability in drug candidates due to metabolic concerns. nih.govnih.govacs.orgcambridgemedchemconsulting.com Therefore, a medicinal chemist might rationally design analogs where the nitro group is replaced by a bioisostere, such as a trifluoromethyl group or a cyano group. nih.govnih.govacs.org In a study on CB1 receptor positive allosteric modulators, a trifluoromethyl group successfully replaced an aliphatic nitro group, leading to compounds with improved potency and metabolic stability. nih.govnih.govacs.org This highlights how rational bioisosteric replacement can lead to superior drug candidates.

The aldehyde group of this compound provides a convenient handle for attaching the designed scaffold to other molecular fragments. ncert.nic.in For example, in the synthesis of novel kinase inhibitors, a key strategy involves the construction of a core scaffold that can bind to the hinge region of the kinase domain. This compound could be utilized to introduce the substituted phenyl ring into such a scaffold, and subsequent modifications could be guided by the principles of rational design and scaffold hopping to optimize the inhibitor's potency and selectivity.

Applications in Materials Science Research

Development of Advanced Dyes and Pigments from Derivatives

The inherent aromatic and electron-deficient nature of 4-bromo-3-nitrobenzaldehyde and its isomers makes them key intermediates in the synthesis of dyes and pigments. sigmaaldrich.com The presence of both a bromo and a nitro group on the benzaldehyde (B42025) structure provides a scaffold for creating chromophores, the parts of a molecule responsible for its color.

Research into related compounds highlights the utility of this structural motif. For instance, new fluorophores based on 9-nitro-3-bromobenzanthrone have been developed. In this synthesis, the bromine atom is substituted by secondary cyclic amines, a reaction that is enhanced by the presence of the electron-withdrawing nitro group. The resulting benzanthrone (B145504) derivatives exhibit intense absorption and strong luminescent properties in various organic solvents, making them suitable for applications in optoelectronics. nih.gov Similarly, the isomer 4-bromo-2-nitrobenzaldehyde (B1297750) serves as a crucial intermediate in some synthetic routes to 6,6'-dibromoindigo, the primary component of the historic and vibrant pigment Tyrian purple. researchgate.net

Derivatives of this compound can be used to create dyes with specific properties. For example, its derivative, 4-amino-3-nitrobenzaldehyde, is used to synthesize novel reactive azo-dyes. researchgate.net These examples underscore the role of the bromo-nitro-aromatic structure as a foundational element for developing advanced and functional dyes.

Table 1: Role of Structural Features in Dye Synthesis
Structural FeatureFunction in Dye SynthesisExample Application
Benzaldehyde GroupProvides a reactive site for condensation and derivatization reactions to build larger dye molecules.Formation of azo-dyes and Schiff bases.
Nitro Group (NO₂)Acts as a strong electron-withdrawing group, influencing the electronic properties and color (chromophore). It also facilitates nucleophilic substitution of the bromine atom. nih.govModifying the absorption and emission spectra of fluorescent dyes. nih.gov
Bromine Atom (Br)Serves as a leaving group in nucleophilic substitution or as a reactive site for cross-coupling reactions, allowing for the attachment of other molecular fragments. nih.govSynthesis of substituted benzanthrone fluorophores. nih.gov

Synthesis of Specialty Chemicals with Unique Material Properties

The unique combination of reactive functional groups on this compound allows for its use in synthesizing specialty chemicals with tailored material properties. Research on structurally similar compounds demonstrates the potential for creating functional molecules for specific high-tech applications.

One area of research involves the development of photolabile "caged" compounds. For example, a 4-nitrobromobenzene derivative was used to create a new generation of caged calcium compounds that exhibit two-photon absorption properties. These molecules are designed to release a substance (in this case, Ca²⁺ ions) upon excitation with light, a property valuable in biological research and advanced materials. acs.org

Furthermore, the broader class of brominated benzaldehydes is used to create additives that enhance the properties of commodity plastics. For instance, 4-bromobenzaldehyde (B125591) (which lacks the nitro group) is a precursor for preparing a Schiff's base that is used to improve the photostability of polyvinyl chloride (PVC), protecting it from degradation by light. fishersci.com These examples, while not direct applications of this compound, illustrate a clear pathway for its use as a precursor to specialty chemicals with unique optical and stabilizing properties.

Integration into Functional Materials (e.g., Dye-Sensitized Solar Cells)

A significant application of this compound derivatives is in the field of renewable energy, specifically in the fabrication of dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic device that uses dye molecules adsorbed onto a semiconductor to convert light into electricity. researchgate.net

The effectiveness of a DSSC is highly dependent on the properties of the sensitizing dye. Researchers have synthesized novel reactive azo-dyes using 4-amino-3-nitrobenzaldehyde, a compound directly derivable from this compound, as a key starting material. researchgate.net These dyes are designed based on a donor-π-acceptor (D-π-A) architecture, which is crucial for efficient charge separation and electron injection into the semiconductor. In these systems:

The donor part of the molecule gives up an electron upon light absorption.

The acceptor part pulls the electron away.

The π-bridge connects the donor and acceptor and facilitates this charge transfer.

The molecular structure of derivatives from this compound can be fine-tuned to optimize these properties, leading to better solar cell performance. Studies have assessed these novel dyes for their potential application in DSSCs, demonstrating the direct link between this chemical precursor and the development of next-generation solar energy materials. researchgate.net

Precursors for Polymer and Composite Materials (e.g., Flame Retardants and Smoke Suppressants)

The presence of a bromine atom makes this compound and its derivatives attractive precursors for halogenated flame retardants. Halogenated compounds, particularly those containing bromine, are known for their effectiveness in interrupting the combustion cycle of polymers in the gas phase.

While direct research on this compound for this purpose is limited, extensive studies on the closely related compound 4-bromo-3-nitrotoluene (B1266263) highlight the potential of this chemical structure. This toluene (B28343) analog is used as an important intermediate to synthesize a variety of compounds with excellent flame retardancy. These applications include:

Synthesis of Brominated Flame Retardants: It can be used to create brominated flame retardants that possess high thermal stability and good electrical insulation properties, suitable for treating polymer materials like polyesters, polyimides, and epoxy resins.

Synthesis of Intumescent Flame Retardants: It can serve as a precursor for intumescent flame retardants, which swell upon heating to form a dense, insulating carbon layer that protects the underlying material from fire.

Synthesis of Smoke Suppressants: The compound can be used to synthesize smoke suppressants, which reduce the amount of smoke generated when a material burns.

Given the high structural similarity between this compound and 4-bromo-3-nitrotoluene, it is plausible that the benzaldehyde variant could be adapted for similar applications in creating safer, more fire-resistant polymers and composite materials.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient processes. For 4-bromo-3-nitrobenzaldehyde, research is increasingly focused on moving beyond traditional synthetic methods, which can involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to prioritize:

Catalytic Systems: The development of novel catalysts, including heterogeneous and nanocatalysts, could offer higher yields and selectivity under milder reaction conditions. This approach minimizes energy consumption and the use of stoichiometric reagents.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. This technology is ideal for nitration and bromination reactions, which are often highly exothermic.

Green Solvents and Reagents: Research is aimed at replacing hazardous solvents and reagents. For instance, the use of ionic liquids or supercritical fluids as reaction media is being explored. Similarly, safer brominating agents are being investigated to replace elemental bromine. One established route involves the nitration of p-bromobenzaldehyde using sodium nitrate (B79036) in concentrated sulfuric acid. mdpi.com Another approach is the oxidation of 3-bromo-4-nitrotoluene. Future work aims to refine these methods to be more sustainable, for example, by using solvent-free conditions or biocatalysis, which have shown promise in the synthesis of other complex molecules. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzaldehyde (B42025) Derivatives
MethodAdvantagesLimitations & Future Research Focus
Oxidation of Toluene (B28343) Derivatives High purity products (>95%). Often a multi-step process; use of toxic heavy metals like CrO₃. Future research focuses on greener oxidizing agents and catalytic oxidation.
Direct Bromination Can be a single-step, high-yield (~90%) process. Requires handling of hazardous materials like Br₂. Research into safer brominating systems (e.g., NaBr/NaOCl) and flow chemistry is ongoing.
Nitration Allows for direct functionalization of the aromatic ring. mdpi.comCan lead to isomer mixtures and requires strong acids. mdpi.com Future work involves developing more regioselective nitrating agents and milder reaction conditions.
Beech Aldehyde Synthesis An alternative route from aniline (B41778) derivatives. semanticscholar.orgCan be a cumbersome procedure with the formation of byproducts. semanticscholar.org Exploration of improved diazotization and reduction steps is a potential area of research.

Rational Design and Synthesis of Derivatives with Tailored Properties

This compound is a valuable scaffold for medicinal chemistry and materials science. The aldehyde group is ripe for transformations into imines, alcohols, or carboxylic acids, while the bromine atom and nitro group can be modified through various cross-coupling and reduction reactions, respectively.

Emerging research is focused on the rational design of derivatives for specific functions:

Pharmaceutical Agents: The compound serves as a key intermediate in the synthesis of complex heterocyclic molecules. For example, it is a building block for potential inhibitors of bacterial enzymes like E. coli DNA Gyrase B. uc.pt Future work will involve using its core structure to design and synthesize new classes of antibiotics, anticancer agents, and anti-inflammatory drugs. uc.ptijmcmed.org The synthesis of Schiff base derivatives from substituted nitrobenzaldehydes has been shown to yield compounds with significant biological activities. ijmcmed.orgwiserpub.com

Advanced Materials: It is a precursor in the synthesis of compounds like tetraselenafulvalenes, which are crucial for creating organic conductors and superconductors. mdpi.com The ability to precisely modify the electronic properties of the benzaldehyde core allows for the tailoring of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, in-silico methods offer profound insights and predictive power.

Key areas of computational research include:

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the regioselectivity of electrophilic substitution reactions. This helps in optimizing reaction conditions and minimizing byproduct formation.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the biological activity, toxicity, and physicochemical properties of novel derivatives before they are synthesized. ambeed.com Properties such as lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial for drug design, are routinely calculated. ambeed.comambeed.com

Spectroscopic Analysis: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which aids in the structural elucidation of new compounds and provides a deeper understanding of their electronic structure. researchgate.net

Table 2: Predicted Physicochemical and Collision Cross Section Data
Property / AdductValue / Predicted CCS (Ų)Computational Method / Source
XLogP3 2.0XLogP3 3.0 (PubChem) nih.gov
Topological Polar Surface Area (TPSA) 62.9 ŲCactvs 3.4.8.18 (PubChem) nih.gov
[M+H]⁺ 137.6CCSbase (PubChemLite) uni.lu
[M+Na]⁺ 149.7CCSbase (PubChemLite) uni.lu
[M-H]⁻ 144.5CCSbase (PubChemLite) uni.lu
[M+NH₄]⁺ 158.7CCSbase (PubChemLite) uni.lu

Interdisciplinary Applications in Chemical Biology and Nanoscience

The unique reactivity of this compound makes it an attractive tool for exploring complex biological systems and constructing nanoscale materials.

Chemical Biology: The aldehyde group can be used to selectively react with specific biomolecules, making it a useful probe for studying cellular processes. For instance, derivatives are being designed as "caged compounds," which can release a biologically active molecule (like calcium) upon a specific trigger, such as light. acs.org This allows for precise spatial and temporal control in biological experiments. The nitro group can also act as a photoremovable protecting group, a strategy widely used in chemical biology. acs.org

Nanoscience: The compound can be used as a molecular building block for self-assembled monolayers on metal surfaces or for the synthesis of functionalized nanoparticles. The aromatic core and reactive handles allow for the construction of organized molecular architectures with tailored electronic or recognition properties, paving the way for new sensors, catalysts, and drug delivery systems.

Emerging Analytical Technologies for Real-Time Monitoring and Characterization

Advances in analytical instrumentation are crucial for both the synthesis and application of this compound.

Future trends in its analysis will likely involve:

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques, such as real-time NMR and FT-IR spectroscopy, will allow for continuous monitoring of synthetic reactions. This enables precise process control, leading to improved yield, purity, and safety.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is essential for identifying and quantifying the parent compound, its derivatives, and any impurities or byproducts, even at trace levels. Ion mobility-mass spectrometry could provide additional information on the 3D structure of derivative ions.

Hyphenated Spectroscopic Techniques: The coupling of various spectroscopic methods (e.g., GC-IR, LC-NMR) will provide comprehensive characterization of complex reaction mixtures and final products, ensuring their structural integrity and purity. Standard characterization is already performed using techniques like GC-MS, FT-IR, and Raman spectroscopy. nih.gov

Q & A

Q. What are common synthetic routes to prepare 4-bromo-3-nitrobenzaldehyde?

A typical method involves the nitration of 4-bromobenzaldehyde derivatives under controlled conditions. For example, reduction of the aldehyde group in this compound to form 4-bromo-3-nitrobenzyl alcohol is achieved using sodium borohydride (NaBH4) in methanol, yielding 89% product with confirmed purity via <sup>1</sup>H NMR and HRMS . Alternative routes may involve halogenation or nitro-group introduction via electrophilic aromatic substitution, requiring precise temperature control (0–6°C) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H NMR : To confirm the aldehyde proton (δ ~10 ppm) and aromatic protons (δ 7.3–7.8 ppm), as demonstrated in the characterization of 4-bromo-3-nitrobenzyl alcohol derivatives .
  • HRMS : For accurate molecular weight verification (e.g., [M+H]<sup>+</sup> at m/z 231.9533) .
  • Melting Point Analysis : The compound typically melts at 104–108°C, aiding in purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Skin/Eye Exposure : Flush affected areas with water for 15 minutes; remove contaminated clothing .
  • Toxicity : Limited toxicological data necessitate using PPE (gloves, goggles) and working in a fume hood. The compound is classified as harmful (H315, H317, H319) .

Advanced Research Questions

Q. How can the reduction of the aldehyde group be optimized without affecting the nitro substituent?

Selective reduction of the aldehyde to a primary alcohol (e.g., using NaBH4 in methanol at 0°C) preserves the nitro group. Kinetic control and steric hindrance minimize nitro-group reduction. Monitor reaction progress via TLC or in situ FTIR to detect aldehyde disappearance .

Q. How can conflicting crystallographic data be resolved in structural studies of this compound derivatives?

Use software like SHELXL for small-molecule refinement, which handles high-resolution or twinned data effectively. Cross-validate results with complementary techniques (e.g., powder XRD or DFT calculations) to address ambiguities in electron density maps .

Q. What strategies mitigate purification challenges caused by structurally similar byproducts?

  • Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to exploit differences in solubility .
  • Chromatography : Flash column chromatography with silica gel and a gradient eluent (e.g., 5–20% ethyl acetate in hexane) separates nitro- and bromo-substituted isomers .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

The compound serves as a precursor for kinase inhibitors. For instance, it is reduced to 4-bromo-3-nitrobenzyl alcohol, which undergoes further functionalization (e.g., Mitsunobu reactions) to introduce heterocyclic moieties critical for biological activity .

Methodological Notes

  • Experimental Design : Always include control reactions (e.g., omitting reagents) to verify reaction pathways.
  • Data Contradictions : Cross-reference melting points and spectral data with literature to identify impurities or polymorphic forms .
  • Software Tools : Leverage computational chemistry (e.g., Gaussian for DFT) to predict reactivity and optimize synthetic routes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.